N-(2-Chloroethyl)phthalimide

Description

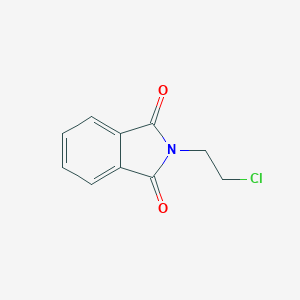

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHGARLYQHMNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283860 | |

| Record name | 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-06-0 | |

| Record name | 6270-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6270-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Chloroethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Chloroethyl)phthalimide: Properties, Structure, and Applications

For distribution to researchers, scientists, and drug development professionals.

Abstract

N-(2-Chloroethyl)phthalimide is a pivotal chemical intermediate, widely recognized for its role as a precursor in the Gabriel synthesis of primary amines. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications in organic synthesis and drug development. By synthesizing technical data with practical insights, this document serves as an essential resource for professionals leveraging this compound in their research and development endeavors.

Introduction

N-(2-Chloroethyl)phthalimide, with the CAS number 6270-06-0, is a phthalimide derivative that serves as a cornerstone in synthetic organic chemistry.[1][2] Its structure incorporates a phthalimide group, which acts as a masked primary amine, and a reactive 2-chloroethyl chain. This unique combination makes it an invaluable reagent for the controlled introduction of an ethylamine moiety into a wide array of molecules. The phthalimide group provides a stable, protecting group for the nitrogen atom, preventing the common issue of over-alkylation often encountered when using ammonia or primary amines directly in nucleophilic substitution reactions.[3][4] This guide will delve into the fundamental characteristics and applications of N-(2-Chloroethyl)phthalimide, offering a detailed perspective for its effective utilization in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-(2-Chloroethyl)phthalimide is critical for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-Chloroethyl)isoindole-1,3-dione | [2] |

| CAS Number | 6270-06-0 | [1][2] |

| Molecular Formula | C₁₀H₈ClNO₂ | [1][2][5] |

| Molecular Weight | 209.63 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 82-84 °C | [1] |

| Boiling Point | 328.2±25.0 °C (Predicted) | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethanol | [6] |

| Density | 1.383±0.06 g/cm³ (Predicted) | [6] |

The compound is stable under normal conditions and should be stored in a dry, cool, and well-ventilated place.[7] It is incompatible with strong oxidizing agents.[7]

Molecular Structure and Identification

The structural identity of N-(2-Chloroethyl)phthalimide is well-defined by various analytical techniques. Its key identifiers are crucial for unambiguous characterization.

The molecular structure consists of a planar phthalimide ring system connected to a flexible 2-chloroethyl side chain.

Caption: 2D structure of N-(2-Chloroethyl)phthalimide.

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are available for the definitive identification of this compound.[8]

Synthesis and Reactivity

N-(2-Chloroethyl)phthalimide is typically synthesized via the alkylation of potassium phthalimide. One common method involves the reaction of potassium phthalimide with 1-bromo-2-chloroethane or 1,2-dichloroethane. A related compound, N-(2-bromoethyl)phthalimide, is synthesized by reacting potassium phthalimide with ethylene dibromide.[9]

Exemplary Synthesis Protocol: Alkylation of Potassium Phthalimide

This protocol outlines a general procedure for the synthesis of N-(2-haloethyl)phthalimides.

Materials:

-

Potassium phthalimide

-

1,2-dihaloethane (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane)

-

Dimethylformamide (DMF) as solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium phthalimide in anhydrous DMF.

-

Add an excess of the 1,2-dihaloethane to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-(2-chloroethyl)phthalimide.

Rationale: The choice of DMF as a solvent is due to its polar aprotic nature, which facilitates Sₙ2 reactions by solvating the potassium cation, thereby liberating the phthalimide anion to act as a potent nucleophile.[10] Using an excess of the dihaloethane helps to maximize the yield of the desired mono-alkylated product.

Key Reactivity: The Gabriel Synthesis

The primary utility of N-(2-Chloroethyl)phthalimide lies in its application as an electrophile in the Gabriel synthesis to produce 2-phthalimidoethylamine, which can then be deprotected to yield ethylamine or its derivatives.[3][11]

The Gabriel synthesis is a robust method for converting primary alkyl halides into primary amines, avoiding the overalkylation that can occur with direct amination.[4][11] The phthalimide group serves as a surrogate for the -NH₂ group.[11]

Caption: Workflow of the Gabriel Synthesis using an alkyl halide.

The deprotection of the resulting N-alkylphthalimide can be achieved through acidic hydrolysis or, more commonly, via the Ing-Manske procedure, which involves treatment with hydrazine.[10][11] The latter is often preferred due to its milder reaction conditions, although the separation of the phthalhydrazide byproduct can sometimes be challenging.[11]

Applications in Drug Development and Organic Synthesis

The ability to introduce a primary amino group with high precision makes N-(2-Chloroethyl)phthalimide a valuable building block in the synthesis of a wide range of biologically active molecules and other fine chemicals.

-

Pharmaceutical Synthesis: Primary amines are a common functional group in many pharmaceuticals. The Gabriel synthesis, utilizing reagents like N-(2-Chloroethyl)phthalimide, provides a reliable route to key amine intermediates. For instance, it may be used in the preparation of compounds evaluated for the inhibition of gastric acid secretion.[1]

-

Synthesis of Heterocycles: The ethylamine moiety introduced can be a precursor for the construction of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

-

General Organic Synthesis: Beyond pharmaceuticals, it serves as a versatile reagent for creating complex organic molecules where a primary amine is required at a specific position. For example, it can be used in the preparation of 1-[(dialkylamino)alkyl]-1,8-napthyridin-2(1H)ones.[1]

Safety and Handling

N-(2-Chloroethyl)phthalimide is classified as an irritant.[6] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7] A dust mask (type N95 or equivalent) is recommended.

-

Handling: Use in a well-ventilated area. Avoid breathing dust.[13] Wash hands and any exposed skin thoroughly after handling.[13] Avoid contact with skin, eyes, or clothing.[7]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[7]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[13] If on skin, wash with plenty of soap and water.[13] If inhaled, remove the person to fresh air.[13]

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7][13]

Conclusion

N-(2-Chloroethyl)phthalimide is a fundamentally important reagent in organic synthesis, primarily due to its role in the Gabriel synthesis of primary amines. Its well-defined chemical properties and predictable reactivity make it an indispensable tool for researchers and scientists in academia and industry, particularly in the field of drug development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.

References

-

Stenutz, R. (n.d.). N-(2-chloroethyl)phthalimide. The Stenutz Pages. Retrieved January 9, 2026, from [Link]

-

N-(2-chloroethyl)phthalimide. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

Gabriel synthesis. (2023, December 29). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

The Gabriel Synthesis For Making Primary Amines. (n.d.). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 9, 2026, from [Link]

-

The Gabriel Synthesis of Primary Amines. (n.d.). Chemistry Steps. Retrieved January 9, 2026, from [Link]

-

Phthalimide, N-(2-bromoethyl). (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]

Sources

- 1. N-(2-CHLOROETHYL)PHTHALIMIDE | 6270-06-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. N-(2-chloroethyl)phthalimide [stenutz.eu]

- 6. N-(2-CHLOROETHYL)PHTHALIMIDE | 6270-06-0 [amp.chemicalbook.com]

- 7. fishersci.se [fishersci.se]

- 8. spectrabase.com [spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. N-(2-氯乙基)邻苯二甲酰亚胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-(2-Chloroethyl)phthalimide from Potassium Phthalimide

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of N-(2-Chloroethyl)phthalimide, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is based on the principles of the Gabriel synthesis, involving the nucleophilic substitution of 1-bromo-2-chloroethane with potassium phthalimide. This document elucidates the underlying reaction mechanism, explains the rationale behind the choice of reagents and reaction conditions, and offers a step-by-step methodology designed for reproducibility and high yield. It is intended for researchers, chemists, and professionals in drug development who require a robust and well-validated procedure for preparing this key synthetic building block.

Introduction: Strategic Importance of N-(2-Chloroethyl)phthalimide

N-(2-Chloroethyl)phthalimide (CAS 6270-06-0) serves as a masked form of 2-chloroethylamine, a precursor for introducing the -(CH₂)₂-NH₂ moiety in the synthesis of more complex molecules. Its primary utility stems from the Gabriel synthesis, a venerable and highly reliable method for forming primary amines while avoiding the over-alkylation that plagues direct alkylation of ammonia. The phthalimide group acts as an effective protecting group for the amine, which can be deprotected under specific conditions, often using hydrazine, to liberate the desired primary amine.

The strategic choice of 1-bromo-2-chloroethane as the alkylating agent is central to this synthesis. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for a selective reaction, making it a powerful and precise synthetic tool.

Mechanistic Insights: The Basis of Selectivity

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The core of this process lies in the nucleophilic attack of the phthalimide anion on the electrophilic alkyl halide.

Formation of the Phthalimide Nucleophile

Phthalimide itself is not sufficiently nucleophilic to initiate the reaction. However, the nitrogen-bound proton is rendered acidic (pKa ≈ 8.3) by the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting conjugate base through resonance. Treatment with a base, such as potassium hydroxide, readily deprotonates the imide, forming the potassium phthalimide salt. This salt exists as a potent nitrogen-centered nucleophile.

The SN2 Alkylation Step: A Tale of Two Halogens

The crux of this synthesis is the selective reaction at the carbon bearing the bromine atom. The phthalimide anion attacks the 1-bromo-2-chloroethane molecule, displacing one of the halogen atoms.

-

Causality of Selection: Bromide is a superior leaving group compared to chloride. This is due to its larger ionic radius and greater polarizability, which allows it to better stabilize the negative charge as it departs. Consequently, the activation energy for the SN2 attack at the bromo-substituted carbon is significantly lower than at the chloro-substituted carbon. This kinetic preference ensures that the reaction proceeds selectively to form N-(2-Chloroethyl)phthalimide, leaving the C-Cl bond intact for future functionalization.

The overall reaction mechanism is depicted below.

Caption: Reaction mechanism for the synthesis.

Experimental Protocol: A Validated Methodology

This section details a robust, step-by-step procedure for the synthesis. Adherence to these steps, particularly regarding anhydrous conditions and temperature control, is critical for achieving high yield and purity.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Role |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 18.52 g | 0.10 | Nucleophile |

| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | 43.0 g (25.5 mL) | 0.30 | Alkylating Agent |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 mL | - | Solvent |

| Deionized Water | H₂O | 18.02 | ~1 L | - | Quenching/Washing |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction Solvent |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | Washing Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - | Recrystallization |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser with drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

Step-by-Step Procedure

The entire experimental workflow is summarized in the diagram below.

Caption: Step-by-step experimental workflow.

-

Reaction Setup:

-

Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a stopper.

-

To the flask, add potassium phthalimide (18.52 g, 0.10 mol) and anhydrous dimethylformamide (DMF, 150 mL).

-

Begin stirring to form a slurry.

-

Add 1-bromo-2-chloroethane (25.5 mL, 0.30 mol) to the slurry at room temperature.

-

Causality: An excess of the dihaloalkane is used to maximize the consumption of the more valuable potassium phthalimide and to minimize the formation of the diphthalimidoethane byproduct through a second substitution.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-90°C using a heating mantle.

-

Maintain stirring and temperature for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the phthalimide salt.

-

Causality: DMF is the solvent of choice as it is a polar aprotic solvent, which effectively solvates the potassium cation but not the phthalimide anion, enhancing the anion's nucleophilicity and accelerating the SN2 reaction. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Workup and Product Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing 500 mL of cold deionized water while stirring. A precipitate of the crude product should form.

-

Causality: N-(2-Chloroethyl)phthalimide is poorly soluble in water, while the DMF solvent and the potassium bromide byproduct are highly soluble. This step effectively precipitates the product and removes the bulk of the impurities.

-

Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

-

Causality: The water wash removes any residual DMF and KBr. The brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-Chloroethyl)phthalimide as a solid.

-

-

Purification:

-

Recrystallize the crude solid from hot 95% ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

-

Expected Yield: 75-85%.

-

Validation: The purity of the final product should be confirmed by measuring its melting point. Pure N-(2-Chloroethyl)phthalimide has a melting point of 82-84°C. Further characterization can be performed using ¹H NMR and IR spectroscopy.

-

Safety and Handling Precautions

-

1-Bromo-2-chloroethane: This substance is toxic, a suspected carcinogen, and an irritant. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. Handle with appropriate gloves and in a fume hood.

-

Potassium Phthalimide: May cause skin and eye irritation. Avoid generating dust.

-

N-(2-Chloroethyl)phthalimide: The product is a skin, eye, and respiratory irritant. Handle with standard PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

Conclusion

The synthesis of N-(2-Chloroethyl)phthalimide via the Gabriel pathway using 1-bromo-2-chloroethane is a reliable and selective method. By leveraging the differential reactivity of the C-Br and C-Cl bonds and optimizing reaction conditions with a suitable polar aprotic solvent like DMF, this protocol provides a high-yield route to a versatile synthetic intermediate. The self-validating nature of the protocol, confirmed by the melting point of the final product, ensures a high degree of purity and reproducibility for researchers in the field.

References

-

Salzberg, P. L., & Supniewski, J. V. (1927). Phthalimide, N-(2-bromoethyl). Organic Syntheses, 7, 76. [Link]

-

Jun, Y. (2004). Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. Fine Chemical Intermediates. Retrieved from [Link]

-

Filo. (2025, October 30). Consider the following sequence of reactions: Starting compound. Retrieved from [Link]

A Comprehensive Technical Guide to N-(2-Chloroethyl)phthalimide: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloroethyl)phthalimide is a pivotal reagent in organic synthesis, serving as a versatile building block for the introduction of a protected aminoethyl moiety. Its unique bifunctional nature, combining the stability of the phthalimide protecting group with the reactivity of a primary alkyl chloride, makes it an indispensable tool in the synthesis of a wide array of nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth exploration of the core physicochemical properties, synthesis, reactivity, and key applications of N-(2-Chloroethyl)phthalimide, grounded in established scientific principles and supported by authoritative references. Detailed experimental protocols and safety considerations are included to equip researchers with the practical knowledge required for its effective and safe utilization in a laboratory setting.

Core Physicochemical Properties

N-(2-Chloroethyl)phthalimide, also known as 2-(2-chloroethyl)isoindole-1,3-dione, is a crystalline solid at room temperature.[1] A thorough understanding of its fundamental properties is the first step in its successful application. These properties dictate storage conditions, solvent selection for reactions, and appropriate analytical techniques for characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClNO₂ | [2][3][4] |

| Molecular Weight | 209.63 g/mol | [2][3][4] |

| CAS Number | 6270-06-0 | [2][3][4] |

| Appearance | White crystal powder | [1][4] |

| Melting Point | 82-84 °C | [4][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethanol | [6] |

| SMILES String | ClCCN1C(=O)c2ccccc2C1=O | [3][4] |

| InChI Key | ZPHGARLYQHMNTB-UHFFFAOYSA-N | [3][4] |

Synthesis of N-(2-Chloroethyl)phthalimide

The most common and reliable synthesis of N-(2-Chloroethyl)phthalimide is a variation of the Gabriel synthesis, a robust method for forming primary amines.[7] The underlying principle involves the N-alkylation of a phthalimide salt with a suitable alkyl halide.

Reaction Mechanism and Rationale

The synthesis proceeds via a classical Sₙ2 (bimolecular nucleophilic substitution) reaction. Phthalimide is first deprotonated by a base, typically potassium hydroxide or potassium carbonate, to form the potassium phthalimide salt. The resulting phthalimide anion is a potent nucleophile. This anion then attacks the electrophilic carbon atom of a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1-bromo-2-chloroethane), displacing one of the halide ions. The use of a dihaloethane is a critical choice; it provides the required chloroethyl moiety while having a second halide as a leaving group. Using a large excess of the dihaloethane is crucial to minimize the formation of the bis-substituted byproduct, 1,2-bis(phthalimido)ethane.

Visualizing the Synthesis Workflow

Caption: General workflow for the synthesis of N-(2-Chloroethyl)phthalimide.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should always consult primary literature and perform a thorough risk assessment before conducting any experiment.

-

Preparation of Potassium Phthalimide:

-

To a solution of phthalimide (1 equiv.) in a suitable solvent like N,N-dimethylformamide (DMF), add potassium carbonate (1.1 equiv.) or potassium hydroxide (1.1 equiv.).

-

Stir the mixture at room temperature for 1-2 hours until a homogenous solution or a fine suspension of the potassium salt is formed. The choice of DMF as a solvent is strategic; its high boiling point and polar aprotic nature facilitate Sₙ2 reactions.

-

-

N-Alkylation Reaction:

-

To the suspension of potassium phthalimide, add a large excess of 1,2-dichloroethane (5-10 equiv.).

-

Heat the reaction mixture to 80-90°C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of cold water with stirring. This will precipitate the organic product while dissolving the inorganic salts (e.g., KCl) and residual DMF.

-

Filter the resulting white solid using a Büchner funnel.

-

Wash the solid thoroughly with water to remove any remaining inorganic impurities, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure N-(2-Chloroethyl)phthalimide as a white crystalline solid.

-

Reactivity and Mechanistic Insights

The synthetic utility of N-(2-Chloroethyl)phthalimide stems from its role as a masked primary aminoethylating agent . The phthalimide group serves as a robust protecting group for the nitrogen atom, preventing it from undergoing undesired reactions. The terminal chloro group provides a reactive site for nucleophilic substitution.

Role as an Alkylating Agent

N-(2-Chloroethyl)phthalimide is an effective electrophile in reactions with a wide range of nucleophiles. This reactivity is central to its application in drug development and organic synthesis.[5][8]

-

O-Alkylation: Reaction with alcohols or phenols (typically as their corresponding alkoxides or phenoxides) yields ethers.

-

N-Alkylation: Amines, amides, and other nitrogen heterocycles can be alkylated to introduce the phthalimidoethyl group.

-

S-Alkylation: Thiols and thiophenols readily react to form thioethers.

-

C-Alkylation: Carbanions, such as those derived from malonic esters or β-ketoesters, can be alkylated, forming new carbon-carbon bonds.

Caption: Reactivity of N-(2-Chloroethyl)phthalimide with various nucleophiles.

Deprotection: The Gabriel Amine Synthesis

After the alkylation step, the phthalimide group can be readily removed to unmask the primary amine. This deprotection is the final step of the Gabriel synthesis.

-

Hydrazinolysis (Ing-Manske Procedure): This is the most common method. The alkylated phthalimide is treated with hydrazine (N₂H₄) in a solvent like ethanol. The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable five-membered ring phthalhydrazide byproduct and liberating the desired primary amine.

-

Acidic or Basic Hydrolysis: While possible, these methods often require harsh conditions (strong acid or base and high temperatures) which may not be compatible with other functional groups in the molecule.

Applications in Research and Drug Development

The phthalimide moiety and its derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, anticonvulsant, and immunomodulatory effects.[9][10] N-(2-Chloroethyl)phthalimide is a key intermediate in the synthesis of many such compounds.

-

Synthesis of Neurotransmitters and Analogs: It is used to synthesize analogs of GABA and other neurotransmitters by introducing the critical ethylamine side chain.

-

Preparation of Anti-inflammatory Agents: The phthalimidoethyl scaffold is a component of various molecules designed to inhibit inflammatory mediators like TNF-α.[9]

-

Development of Novel Heterocyclic Compounds: It serves as a starting material for creating more complex heterocyclic systems with potential therapeutic applications, such as in the preparation of 1-[(dialkylamino)alkyl]-1,8-napthyridin-2(1H)ones, which have been studied for their ability to inhibit gastric acid secretion.[4][5]

Analytical Characterization

Confirming the identity and purity of synthesized N-(2-Chloroethyl)phthalimide is essential. A combination of spectroscopic methods is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic multiplets for the aromatic protons of the phthalimide group and two triplets for the adjacent methylene (-CH₂-) groups of the ethyl chain.

-

¹³C NMR: Will show distinct signals for the carbonyl carbons, the aromatic carbons, and the two aliphatic carbons.[11]

-

-

Infrared (IR) Spectroscopy: Key signals include the strong symmetric and asymmetric C=O stretching vibrations of the imide group (typically around 1770 and 1715 cm⁻¹), and C-Cl stretching vibrations.[11]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.[12]

Safety and Handling

N-(2-Chloroethyl)phthalimide is an irritant and should be handled with appropriate care.[6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] It is incompatible with strong oxidizing agents.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-(2-Chloroethyl)phthalimide is a cornerstone reagent for the synthesis of primary amines and their derivatives. Its predictable reactivity, the stability of the phthalimide protecting group, and the straightforward methods for its deprotection make it an invaluable tool for synthetic chemists. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage this versatile molecule to its full potential in the pursuit of novel chemical entities and therapeutic agents.

References

-

Stenutz, R. N-(2-chloroethyl)phthalimide. [Link]

-

Jiaxing Gelate Chemical Co., Ltd. N-(2-Chloroethyl)phthalimide. [Link]

-

Wiley-VCH GmbH. N-(2-chloroethyl)phthalimide - SpectraBase. [Link]

-

Organic Chemistry Portal. Synthesis of phthalimides. [Link]

-

National Institute of Standards and Technology. N-(2-Chloroethyl)-1,8-naphthalimide. [Link]

-

Yang, J. (2004). Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. Semantic Scholar. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Phthalimide in Pharmaceutical Synthesis and Drug Development. [Link]

-

National Institute of Standards and Technology. Phthalimide, n-chloro-. [Link]

-

Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]

-

ResearchGate. (PDF) CODEN(USA): PCJHBA Synthesis and characterization of some new N-substituted phthalimide. [Link]

-

Patel, H., et al. (2015). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 25(22), 5038-5044. [Link]

-

Singh, P., & Kumar, V. (2010). Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. Current Medicinal Chemistry, 17(14), 1363-1386. [Link]

-

Wang, C., et al. (2019). Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals. Chemical Communications, 55(82), 12344-12347. [Link]

-

MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

-

de Faria, A. R., et al. (2008). Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-triazole Derivatives. Archiv der Pharmazie, 341(6), 382-387. [Link]

Sources

- 1. N-(2-Chloroethyl)phthalimide - 嘉興市吉拉特化学工業有限公司 [jlightchem.com]

- 2. scbt.com [scbt.com]

- 3. N-(2-chloroethyl)phthalimide [stenutz.eu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. N-(2-CHLOROETHYL)PHTHALIMIDE | 6270-06-0 [chemicalbook.com]

- 6. N-(2-CHLOROETHYL)PHTHALIMIDE | 6270-06-0 [amp.chemicalbook.com]

- 7. Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method | Semantic Scholar [semanticscholar.org]

- 8. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. N-(2-Chloroethyl)-1,8-naphthalimide [webbook.nist.gov]

- 13. fishersci.se [fishersci.se]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

Physical properties of N-(2-Chloroethyl)phthalimide melting point

An In-Depth Technical Guide to the Melting Point of N-(2-Chloroethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of both identity and purity. For N-(2-Chloroethyl)phthalimide, a key intermediate in various synthetic pathways, accurate determination of its melting point is paramount for quality control and reaction monitoring. This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for measuring the melting point of N-(2-Chloroethyl)phthalimide. We delve into the established capillary method, offering a detailed, field-tested protocol, and introduce Differential Scanning Calorimetry (DSC) as a highly sensitive, quantitative alternative. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the principles that govern an accurate and reliable melting point determination.

Introduction: The Significance of a Sharp Melting Point

N-(2-Chloroethyl)phthalimide is a solid organic compound widely utilized in chemical synthesis. Its molecular structure, featuring a phthalimide group attached to a chloroethyl chain, makes it a valuable precursor for the introduction of a protected aminoethyl group in the synthesis of pharmaceuticals and other complex organic molecules.

In any synthetic workflow, verifying the integrity of intermediates is critical. The melting point is one of the most accessible and informative physical constants for a crystalline solid. For a pure compound, the transition from a solid to a liquid phase occurs over a very narrow temperature range.[1] The presence of even small amounts of miscible impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[1] Therefore, an accurately measured melting point that is sharp and consistent with literature values provides strong evidence for the compound's purity and identity.

Physicochemical Properties of N-(2-Chloroethyl)phthalimide

A clear understanding of a compound's fundamental properties is the starting point for any laboratory work. The key identifiers and the accepted literature value for the melting point of N-(2-Chloroethyl)phthalimide are summarized below.

| Property | Value | Source(s) |

| Chemical Name | N-(2-Chloroethyl)phthalimide | [2][3][4] |

| Alternate Name | 2-(2-chloroethyl)isoindole-1,3-dione | [4][5] |

| CAS Number | 6270-06-0 | [2][5] |

| Molecular Formula | C₁₀H₈ClNO₂ | [2][3][6] |

| Molecular Weight | 209.63 g/mol | [2][5][6] |

| Appearance | White to off-white powder/solid | [2][4] |

| Melting Point | 82-84 °C (lit.) | [2][3] |

Methodologies for Accurate Melting Point Determination

The choice of method for melting point determination often depends on the required level of precision and the available instrumentation. We will explore two primary methods: the classical capillary technique, which is universally available, and the more advanced Differential Scanning Calorimetry (DSC) for high-sensitivity analysis.

The Capillary Tube Method: A Foundational Technique

This method relies on heating a small, powdered sample packed into a capillary tube and visually observing the temperature range over which it melts.[7] Modern instruments, such as a Mel-Temp apparatus, use a heated metal block with a viewing lens to ensure uniform and controlled heating.

The trustworthiness of this method hinges on meticulous sample preparation and a controlled heating rate. A rapid temperature ramp can lead to an erroneously broad and high melting range due to a lag between the thermometer reading and the actual temperature of the sample.[8]

Step-by-Step Protocol for Capillary Melting Point Determination:

-

Sample Preparation:

-

Ensure the N-(2-Chloroethyl)phthalimide sample is completely dry. Solvents can act as impurities, depressing the melting point.[9]

-

Crush a small amount of the sample into a fine powder on a clean, dry surface (e.g., a watch glass).[10] This ensures uniform packing and efficient heat transfer.

-

Obtain a glass capillary tube, which is sealed at one end.[9]

-

Press the open end of the capillary tube into the powdered sample.[9]

-

-

Packing the Sample:

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[9]

-

For more efficient packing, drop the capillary tube (sealed end down) through a long glass tube or pipe onto the benchtop. The bouncing action will compact the sample tightly.[9]

-

Repeat until a packed column of 2-3 mm in height is achieved. A sample height greater than 3 mm can cause an artificially broad melting range due to uneven heat transfer through the sample.[9]

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a medium rate until the temperature is about 15-20 °C below the expected melting point (i.e., heat quickly to ~65 °C).

-

Crucially, reduce the heating rate to 1-2 °C per minute. This slow rate is essential for maintaining thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8]

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first droplet of liquid appears.[1]

-

Record the temperature (T₂) at which the last solid particle liquefies, and the sample is completely a transparent liquid.[1]

-

The recorded melting point is the range T₁ to T₂. For a pure sample of N-(2-Chloroethyl)phthalimide, this range should be narrow (e.g., 82.5-83.5 °C) and fall within the literature value of 82-84 °C.

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. N-(2-Chloroethyl)phthalimide = 98 6270-06-0 [sigmaaldrich.com]

- 3. N-(2-CHLOROETHYL)PHTHALIMIDE | 6270-06-0 [chemicalbook.com]

- 4. N-(2-CHLOROETHYL)PHTHALIMIDE | 6270-06-0 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. N-(2-chloroethyl)phthalimide [stenutz.eu]

- 7. scribd.com [scribd.com]

- 8. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

Solubility of N-(2-Chloroethyl)phthalimide in organic solvents

An In-Depth Technical Guide to the Solubility of N-(2-Chloroethyl)phthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloroethyl)phthalimide is a pivotal intermediate in pharmaceutical synthesis, notably as a precursor in the Gabriel synthesis for creating primary amines, a common motif in active pharmaceutical ingredients (APIs). Its utility in synthetic chemistry is fundamentally governed by its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies like crystallization, and overall process efficiency. This guide provides a comprehensive analysis of the solubility of N-(2-Chloroethyl)phthalimide, grounded in fundamental physicochemical principles. While quantitative public data is limited, this document synthesizes known qualitative information and provides a robust framework for its experimental determination and thermodynamic modeling. We present a detailed, self-validating protocol for solubility measurement and discuss the application of thermodynamic models to interpret this data, empowering researchers to optimize its use in drug development workflows.

Introduction to N-(2-Chloroethyl)phthalimide: Structure and Significance

N-(2-Chloroethyl)phthalimide, with the chemical formula C₁₀H₈ClNO₂, is a crystalline solid at standard conditions. Its molecular structure is characterized by a planar phthalimide group attached to a 2-chloroethyl side chain. This structure is key to its chemical reactivity and physical properties. The phthalimide group, with its two electron-withdrawing carbonyl groups, renders the imide proton acidic, although in this N-substituted version, the focus shifts to the polarity imparted by this large aromatic system. The chloroethyl group provides a reactive site for nucleophilic substitution, which is the cornerstone of its application in synthesis.

The primary application of N-(2-Chloroethyl)phthalimide is as an electrophilic amine synthon. In the Gabriel synthesis, the phthalimide group acts as a masked form of ammonia, preventing over-alkylation that can plague reactions using ammonia directly. This controlled introduction of an amino group is critical in the synthesis of complex molecules, making a thorough understanding of its solubility indispensable for any process chemist or drug development professional.

Table 1: Physicochemical Properties of N-(2-Chloroethyl)phthalimide

| Property | Value | Reference(s) |

| CAS Number | 6270-06-0 | |

| Molecular Formula | C₁₀H₈ClNO₂ | |

| Molecular Weight | 209.63 g/mol | |

| Appearance | White to light tan crystalline powder/solid | |

| Melting Point | 82-84 °C |

Theoretical Principles of Solubility

The solubility of a solid compound like N-(2-Chloroethyl)phthalimide in a liquid solvent is governed by the interplay of intermolecular forces and the thermodynamics of dissolution. The guiding principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.

-

Molecular Structure and Polarity : The N-(2-Chloroethyl)phthalimide molecule possesses distinct regions of varying polarity. The large phthalimide ring is relatively non-polar due to its aromatic nature but contains highly polar carbonyl (C=O) groups, creating a significant dipole moment. The 2-chloroethyl group is moderately polar due to the electronegative chlorine atom. This amphiphilic nature suggests it will not be highly soluble in extremely non-polar solvents (like hexanes) or highly polar, protic solvents (like water), but will favor solvents of intermediate polarity.

-

Intermolecular Forces :

-

Solute-Solute Interactions : In its solid crystalline form, N-(2-Chloroethyl)phthalimide molecules are held together by dipole-dipole interactions (from the carbonyl groups) and van der Waals forces. The energy required to overcome these forces is the lattice energy.

-

Solvent-Solvent Interactions : The solvent molecules are held together by their own set of intermolecular forces (e.g., hydrogen bonding in alcohols, dipole-dipole in ketones).

-

Solute-Solvent Interactions : For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions. Solvents capable of strong dipole-dipole interactions are expected to be effective.

-

-

Thermodynamics of Dissolution : The solubility process is governed by the Gibbs free energy change (ΔG_sol), described by the equation ΔG_sol = ΔH_sol - TΔS_sol, where ΔH_sol is the enthalpy of solution and ΔS_sol is the entropy of solution. Dissolution is spontaneous (favorable) when ΔG_sol is negative. The dissolution of a solid into a liquid typically increases entropy (ΔS_sol > 0). Therefore, the enthalpy term (ΔH_sol) is often the deciding factor. An endothermic process (ΔH_sol > 0) will see increased solubility with higher temperatures, a common observation for many organic solids.

Qualitative and Predictive Solubility Profile

Direct quantitative solubility data for N-(2-Chloroethyl)phthalimide is not widely published. However, several sources provide qualitative descriptions, which, when combined with theoretical principles, allow for a robust predictive analysis.

Table 2: Known Qualitative Solubility and Predictive Analysis

| Solvent Class | Example Solvent(s) | Known Solubility | Predicted Solubility & Rationale |

| Halogenated Alkanes | Dichloromethane (DCM), Chloroform | Soluble | High : These solvents are polar aprotic and can effectively solvate the polar regions of the solute through dipole-dipole interactions without the steric hindrance or energy penalty of disrupting a hydrogen-bonding network. |

| Alcohols | Ethanol, Methanol | Soluble in Ethanol | Moderate : Alcohols are polar protic solvents. While they can interact with the carbonyl groups, the energy required to break the solvent's strong hydrogen bonds may limit high solubility. Solubility is expected to decrease with increasing alcohol chain length (e.g., higher in methanol than in butanol) due to decreasing polarity. |

| Ketones | Acetone | Not specified | High : Acetone is a polar aprotic solvent with a strong dipole moment centered on its carbonyl group, making it an excellent solvent for polar organic compounds like this one. Studies on the parent phthalimide show high solubility in acetone. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Not specified | Low to Moderate : Diethyl ether is relatively non-polar. THF is more polar and a better solvent, likely showing moderate solubility due to its ability to act as a hydrogen bond acceptor for any potential interactions. |

| Aromatic Hydrocarbons | Toluene | Not specified | Low : Toluene is non-polar. While it can engage in π-stacking with the phthalimide ring, it cannot effectively solvate the polar carbonyl groups, leading to predicted low solubility. |

| Esters | Ethyl Acetate | Not specified | Moderate to High : Ethyl acetate has intermediate polarity and is a good dipole-dipole interactor and hydrogen bond acceptor. It is often a good solvent for compounds of this nature. The parent phthalimide shows good solubility in ethyl acetate/methanol mixtures. |

| Amides | Dimethylformamide (DMF) | Not specified | High : DMF is a highly polar aprotic solvent with a strong capacity for dissolving a wide range of organic compounds. It is expected to be an excellent solvent for N-(2-Chloroethyl)phthalimide. |

| Nitriles | Acetonitrile | Not specified | Moderate : Acetonitrile is a polar aprotic solvent. Studies on the parent phthalimide show significant solubility in acetonitrile/methanol mixtures. |

Experimental Protocol for Quantitative Solubility Determination

To overcome the lack of public data, researchers must determine solubility experimentally. The isothermal shake-flask method is a reliable and widely used technique. This protocol outlines a self-validating system for obtaining accurate solubility data.

Principle

A surplus of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient duration to achieve a saturated solution. The concentration of the solute in the supernatant is then determined using a suitable analytical technique, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Solute : N-(2-Chloroethyl)phthalimide (≥98% purity)

-

Solvents : Analytical grade or higher.

-

Apparatus :

-

Thermostatic orbital shaker or water bath capable of maintaining temperature ±0.1 °C.

-

Analytical balance (±0.1 mg).

-

Glass vials or flasks with airtight seals.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Volumetric flasks and pipettes.

-

UV-Vis Spectrophotometer or HPLC system with a UV detector.

-

Step-by-Step Methodology

-

Preparation of Calibration Curve :

-

Accurately prepare a stock solution of N-(2-Chloroethyl)phthalimide in the chosen solvent.

-

Perform serial dilutions to create a series of standards of known concentrations.

-

Analyze these standards using the chosen analytical method (UV-Vis or HPLC) to generate a calibration curve (Absorbance or Peak Area vs. Concentration). The phthalimide structure contains a strong chromophore, making UV detection straightforward.

-

-

Sample Preparation and Equilibration :

-

For each solvent, add an excess amount of N-(2-Chloroethyl)phthalimide to a series of glass vials. The excess should be clearly visible to ensure saturation.

-

Add a precise volume of the solvent to each vial and seal tightly.

-

Place the vials in the thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Self-validation step: Analyze samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the concentration no longer changes over time.

-

-

Sampling and Analysis :

-

Once equilibrium is achieved, stop agitation and allow the vials to rest in the thermostatic bath for at least 2 hours for the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent crystallization upon cooling.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

-

Accurately weigh the filtered saturated solution.

-

Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the calibrated UV-Vis or HPLC method to determine its concentration.

-

-

Data Calculation :

-

Calculate the mass of the solute and solvent in the filtered sample.

-

Express the solubility in desired units, such as mole fraction (x), molality (m), or grams per 100 g of solvent.

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Thermodynamic Modeling of Solubility

Once experimental solubility data is obtained at various temperatures, thermodynamic parameters of dissolution can be calculated using the van't Hoff equation. This provides deeper insight into the dissolution process.

The relationship between mole fraction solubility (x) and temperature (T) can be described as:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

-

ΔH_sol is the standard enthalpy of solution.

-

ΔS_sol is the standard entropy of solution.

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

By plotting ln(x) versus 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH_sol/R, and the intercept is ΔS_sol/R.

-

Interpretation :

-

A positive ΔH_sol (negative slope) indicates an endothermic dissolution process, where solubility increases with temperature. This is the most common scenario.

-

A negative ΔH_sol (positive slope) indicates an exothermic process, where solubility decreases with temperature.

-

The Gibbs free energy of solution (ΔG_sol) can then be calculated at each temperature to quantify the spontaneity of the process.

-

For more rigorous analysis, especially in mixed solvent systems, models like the modified Apelblat equation or the Jouyban-Acree model can be used to correlate the experimental data with high accuracy.

Conclusion

N-(2-Chloroethyl)phthalimide is a crucial building block in modern medicinal chemistry. While specific quantitative solubility data remains sparse in the literature, this guide has established a robust framework for understanding and predicting its behavior in various organic solvents based on fundamental principles. The provided experimental protocol offers a clear, reliable pathway for researchers to generate high-quality solubility data. Furthermore, the application of thermodynamic models such as the van't Hoff equation allows for a deeper mechanistic understanding of the dissolution process. By leveraging this combination of theoretical prediction, experimental validation, and thermodynamic analysis, scientists and drug development professionals can effectively optimize reaction conditions, enhance purification processes, and accelerate the development of new pharmaceutical agents.

References

- A new activity coefficient model was developed from excess Gibbs free energy... (n.d.). PubMed.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.

An In-Depth Technical Guide to the NMR Spectral Analysis of N-(2-Chloroethyl)phthalimide

Abstract

N-(2-Chloroethyl)phthalimide is a pivotal bifunctional intermediate in organic synthesis, notably utilized in the Gabriel synthesis of primary amines and its derivatives.[1][2][3] Its structural integrity is paramount for the success of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for the definitive structural elucidation and purity assessment of this compound. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-(2-Chloroethyl)phthalimide, explaining the underlying principles governing the observed chemical shifts and coupling patterns. Furthermore, it details a field-proven protocol for data acquisition, ensuring researchers can reliably verify the structure of this key synthetic building block.

Molecular Structure and NMR-Active Nuclei

The chemical structure of N-(2-Chloroethyl)phthalimide (CAS: 6270-06-0) forms the basis for interpreting its NMR spectra.[4] The molecule consists of a phthalimide group attached to a 2-chloroethyl chain. For clarity in spectral assignment, the carbon and proton atoms are systematically numbered as shown below.

Caption: Molecular structure of N-(2-Chloroethyl)phthalimide with atom numbering.

The phthalimide ring possesses a plane of symmetry, rendering protons H⁴/H⁷ and H⁵/H⁶ chemically equivalent. Likewise, carbons C⁴/C⁷, C⁵/C⁶, and the two carbonyl carbons (C²/C⁸) are equivalent. This symmetry simplifies the expected NMR spectra.

¹H NMR Spectral Analysis

The proton NMR spectrum provides critical information about the electronic environment and connectivity of hydrogen atoms. For N-(2-Chloroethyl)phthalimide in deuterated chloroform (CDCl₃), the spectrum is characterized by three distinct signal regions.[5]

Table 1: ¹H NMR Spectral Data for N-(2-Chloroethyl)phthalimide in CDCl₃

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H⁵, H⁶ | ~ 7.88 | m (dd) | 2H | - |

| H⁴, H⁷ | ~ 7.75 | m (dd) | 2H | - |

| H⁹ (-NCH₂) | ~ 4.00 | t | 2H | ~ 6.0 Hz |

| H¹⁰ (-CH₂Cl) | ~ 3.78 | t | 2H | ~ 6.0 Hz |

Note: Chemical shifts are approximate and can vary slightly based on spectrometer frequency and sample concentration. Data is referenced from SpectraBase.[5]

Causality of Spectral Features

-

Aromatic Region (δ 7.70-7.90 ppm): The protons on the benzene ring (H⁴, H⁵, H⁶, H⁷) appear significantly downfield. This is a direct result of the strong electron-withdrawing effect of the two adjacent carbonyl groups (C=O), which deshield the aromatic protons. These four protons form a complex AA'BB' spin system, which often appears as two distinct multiplets or "pseudo" doublets of doublets (dd).[6] The outer protons (H⁵, H⁶) are typically slightly further downfield than the inner protons (H⁴, H⁷).

-

Aliphatic Chain (δ 3.70-4.10 ppm): The two methylene groups of the ethyl chain (H⁹ and H¹⁰) appear as distinct triplets, a classic A₂B₂ coupling pattern.

-

H⁹ Signal (δ ~4.00 ppm): These protons are directly attached to the phthalimide nitrogen. The nitrogen atom and the powerful inductive and anisotropic effects of the entire phthalimide moiety cause significant deshielding, shifting this signal downfield.

-

H¹⁰ Signal (δ ~3.78 ppm): These protons are adjacent to the highly electronegative chlorine atom. The inductive effect of chlorine withdraws electron density, deshielding the H¹⁰ protons and shifting them downfield, though to a lesser extent than the H⁹ protons.

-

Spin-Spin Coupling: Both signals appear as triplets due to coupling with the adjacent methylene group (n+1 rule, where n=2 protons, 2+1=3 peaks). The identical coupling constant (J ≈ 6.0 Hz) for both triplets confirms their connectivity.[7]

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functional groups. Due to the molecule's symmetry, six distinct signals are observed.[5]

Table 2: ¹³C NMR Spectral Data for N-(2-Chloroethyl)phthalimide in CDCl₃

| Assigned Carbon | Chemical Shift (δ, ppm) | Carbon Type |

| C², C⁸ | ~ 167.9 | Carbonyl (C=O) |

| C⁵, C⁶ | ~ 134.3 | Aromatic (CH) |

| C³ᵃ, C⁷ᵃ | ~ 131.9 | Aromatic (Quat.) |

| C⁴, C⁷ | ~ 123.6 | Aromatic (CH) |

| C¹⁰ | ~ 41.0 | Aliphatic (-CH₂Cl) |

| C⁹ | ~ 39.5 | Aliphatic (-NCH₂) |

Note: Chemical shifts are approximate. Data is referenced from SpectraBase[5] and compared with general values for similar functional groups.[8]

Causality of Spectral Features

-

Carbonyl Carbon (δ ~167.9 ppm): The C²/C⁸ signal appears furthest downfield, which is characteristic of carbonyl carbons in imides. The high deshielding is due to the double bond to the highly electronegative oxygen atom.[9]

-

Aromatic Carbons (δ 123-135 ppm): Three signals represent the six aromatic carbons. The two quaternary carbons (C³ᵃ, C⁷ᵃ), which are bonded to the carbonyl groups, are found at ~131.9 ppm. The proton-attached carbons appear at ~134.3 ppm (C⁵, C⁶) and ~123.6 ppm (C⁴, C⁷), with the specific shifts influenced by the electronic effects of the imide functionality.

-

Aliphatic Carbons (δ 39-41 ppm):

-

C¹⁰ (δ ~41.0 ppm): This carbon, bonded to chlorine, is deshielded due to the electronegativity of the halogen.

-

C⁹ (δ ~39.5 ppm): This carbon, bonded to the imide nitrogen, is also deshielded. The relative positions of C⁹ and C¹⁰ can be confirmed with advanced NMR techniques like HMBC/HSQC, but their proximity in the spectrum is consistent with attachment to electronegative atoms.

-

Experimental Protocol for NMR Data Acquisition

The reliability of spectral data hinges on a robust and reproducible experimental methodology. The following protocol is a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra for N-(2-Chloroethyl)phthalimide.

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of N-(2-Chloroethyl)phthalimide for ¹³C NMR or 5-10 mg for ¹H NMR.[10][11]

-

In a small, clean glass vial, dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).[12] CDCl₃ is an excellent solvent for this compound and has well-defined residual solvent peaks for calibration.[13]

-

Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is critical for achieving sharp, symmetrical peaks.

-

For ¹H Spectrum:

-

For ¹³C Spectrum:

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Perform phase correction and automatic baseline correction.

-

Calibrate the spectrum. The ¹H spectrum should be referenced to the residual CHCl₃ peak at δ 7.26 ppm. The ¹³C spectrum should be referenced to the CDCl₃ triplet centered at δ 77.16 ppm.

-

For the ¹H spectrum, perform integration to determine the relative ratios of protons corresponding to each signal.

-

Conclusion

The ¹H and ¹³C NMR spectra of N-(2-Chloroethyl)phthalimide are highly informative and fully consistent with its known molecular structure. The chemical shifts and coupling patterns observed are governed by predictable principles of organic chemistry, including inductive effects, resonance, and spin-spin coupling. By following the detailed experimental protocol provided, researchers and drug development professionals can confidently acquire and interpret high-quality NMR data to verify the identity and purity of this essential synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University website: [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from Georgia Tech website: [Link]

- Martin, G. E. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry.

-

University College London. (n.d.). Sample Preparation. Retrieved from UCL website: [Link]

- JEOL. (n.d.). NMR Sample Preparation.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing: [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from Scribd: [Link]

-

Wiley-VCH GmbH. (2025). N-(2-chloroethyl)phthalimide. SpectraBase. Retrieved from [Link]

-

Kumar, C. S. C., et al. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE, 10(3), e0119271. [Link]

-

Li, Y., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1189. [Link]

- Bruker. (2018, September 20). 1D Acquisition.

- Boston University. (n.d.). Basic NMR Concepts.

-

Knorr, M., et al. (2023). ¹H-NMR spectrum (400 MHz, CDCl3) of compound 2 at 25 °C. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). 13C NMR Spectrum (125 MHz, CDCl3) of the probe. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596). Retrieved from HMDB: [Link]

-

Stenutz, R. (n.d.). N-(2-chloroethyl)phthalimide. Retrieved from Mol-Instincts: [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). [1H, 1H] NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (NP0074778). Retrieved from NP-MRD: [Link]

-

El-Aarag, B., et al. (2021). 13 C NMR spectrum of phthalimide analog. ResearchGate. Retrieved from [Link]

-

Overman, L. E., et al. (2015). Constructing Quaternary Carbons from N-(Acyloxy)phthalimide Precursors of Tertiary Radicals. eScholarship, University of California. Retrieved from [Link]

-

BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from BYJU'S: [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

Khan Academy. (2024). Gabriel phthalimide synthesis. Retrieved from YouTube: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

- Canov, M. (n.d.). Chapter 22: Gabriel synthesis RNH2.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phthalimide Derivatives in Action. Retrieved from pharmachemin.com: [Link]

-

Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Chapter 22: Gabriel synthesis RNH2 [canov.jergym.cz]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-(2-Chloroethyl)phthalimide = 98 6270-06-0 [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. journals.plos.org [journals.plos.org]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. sites.bu.edu [sites.bu.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. books.rsc.org [books.rsc.org]

- 17. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

IR spectrum of N-(2-Chloroethyl)phthalimide

An In-Depth Technical Guide to the Infrared Spectrum of N-(2-Chloroethyl)phthalimide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-(2-Chloroethyl)phthalimide. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic methods for molecular characterization, quality control, and reaction monitoring. We will delve into the theoretical underpinnings of the molecule's vibrational modes, present a field-proven experimental protocol for acquiring a high-fidelity spectrum, and provide a detailed interpretation of the resulting data.

Introduction: The Molecular Context

N-(2-Chloroethyl)phthalimide (C₁₀H₈ClNO₂) is a valuable chemical intermediate frequently used in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure combines a rigid phthalimide group with a flexible chloroethyl side chain. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique to confirm the structural integrity of this molecule. By exciting the vibrational modes of its constituent chemical bonds, FT-IR provides a unique molecular fingerprint, allowing for unambiguous identification and assessment of purity.

Theoretical Framework: Predicted Vibrational Modes

The infrared spectrum of N-(2-Chloroethyl)phthalimide is a composite of the vibrational modes of its distinct functional groups. A thorough understanding of these groups is paramount to accurate spectral interpretation. The number of observable vibrational modes for a non-linear molecule is calculated as 3N-6, where N is the number of atoms.[2] For N-(2-Chloroethyl)phthalimide (N=22), this results in 60 possible fundamental vibrations. We will focus on the most characteristic and diagnostically useful bands.

Diagram: Key Functional Groups of N-(2-Chloroethyl)phthalimide

Caption: Molecular graph of N-(2-Chloroethyl)phthalimide highlighting key functional groups.

-

The Phthalimide Moiety:

-

Aromatic C-H Stretching: The sp²-hybridized C-H bonds on the benzene ring will produce sharp, medium-to-weak absorption bands appearing above 3000 cm⁻¹.[3]

-

Aromatic C=C Stretching: The in-ring carbon-carbon double bonds give rise to a series of absorptions, typically of medium intensity, in the 1625-1430 cm⁻¹ region.[4]

-

Cyclic Imide C=O Stretching: This is the most diagnostic feature of the phthalimide group. Due to the mechanical coupling of the two carbonyl groups through the nitrogen atom, two distinct stretching bands are observed. The symmetric stretch appears at a higher frequency (typically 1775-1740 cm⁻¹) and the asymmetric stretch at a lower frequency (1720-1670 cm⁻¹).[3] The presence of this doublet is strong evidence for a cyclic imide structure.

-

-

The N-Chloroethyl Moiety:

-

Aliphatic C-H Stretching: The sp³-hybridized C-H bonds of the ethyl group (-CH₂-CH₂-) will exhibit medium-to-strong stretching vibrations in the region just below 3000 cm⁻¹, typically between 2980-2850 cm⁻¹.[5]

-

CH₂ Bending (Scissoring): The scissoring vibration of the methylene groups is expected to show a medium intensity band around 1470-1450 cm⁻¹.[5]

-

C-H Wagging (-CH₂X): In terminal alkyl halides, a characteristic C-H wagging of the methylene group adjacent to the halogen (-CH₂Cl) is often observed between 1300-1150 cm⁻¹.[6][7]

-

C-N Stretching: The stretching of the bond between the imide nitrogen and the ethyl group typically appears as a medium intensity band in the 1300-1000 cm⁻¹ range.[8]

-

C-Cl Stretching: The carbon-chlorine stretch gives rise to a strong absorption in the fingerprint region, generally between 850-550 cm⁻¹.[5][6][9] Due to the profusion of other bands in this region, this peak can sometimes be difficult to assign definitively without spectral comparison to similar compounds.[6]

-

Experimental Protocol: Acquiring the Spectrum

The following protocol describes the "Thin Solid Film" or "Cast Film" method, a reliable and straightforward technique for obtaining high-quality FT-IR spectra of crystalline solids like N-(2-Chloroethyl)phthalimide.[10][11] This method avoids the spectral interference from mulling agents (like Nujol) and the complexities of KBr pellet pressing.

Diagram: Thin Solid Film Sample Preparation Workflow

Caption: Step-by-step workflow for preparing a solid sample for FT-IR analysis via the cast film method.

Step-by-Step Methodology

-

Materials and Equipment:

-

N-(2-Chloroethyl)phthalimide (solid powder)

-

FT-IR Spectrometer

-

Salt plates (NaCl or KBr), clean and dry

-

Small vial or test tube

-

Pasteur pipette

-

Volatile solvent (e.g., methylene chloride or acetone). Causality: A volatile solvent that readily dissolves the sample is chosen to allow for quick and complete evaporation, leaving a pure, thin film of the analyte. The solvent should have minimal IR absorption in the regions of interest or be completely removed.[12]

-

Fume hood

-

Desiccator for storing salt plates

-

-

Protocol:

-

Plate Inspection: Retrieve a salt plate from the desiccator. Ensure it is clean and transparent. If necessary, polish it gently with a soft cloth and a minimal amount of dry acetone.

-

Solution Preparation: In a small vial, place approximately 5-10 mg of N-(2-Chloroethyl)phthalimide. Add a few drops (approx. 0.5 mL) of methylene chloride to completely dissolve the solid.

-

Film Casting: Using a Pasteur pipette, transfer one or two drops of the solution onto the center of the salt plate.[10]

-

Solvent Evaporation: Place the salt plate in a fume hood and allow the solvent to evaporate completely. A thin, even, and often crystalline film of the compound should remain.[10] Self-Validation: Visually inspect the plate. If the film is too thick and opaque, the resulting spectrum will have flattened, "out-of-range" peaks. If it is too thin or patchy, the peaks will be too weak. The ideal film is slightly hazy but transparent.[10]

-

Background Collection: Place the empty salt plate (or an identical clean plate) in the spectrometer's sample holder and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any imperfections in the salt plate itself.

-

Sample Analysis: Remove the background plate, place the sample-coated plate in the holder, and acquire the IR spectrum.

-